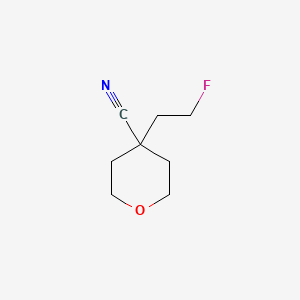
4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Übersicht
Beschreibung
4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C8H12FNO . It has a molecular weight of 157.19 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . Attached to this ring is a 2-fluoroethyl group and a carbonitrile group .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolopyridine derivatives, including variants of tetrahydro-2H-pyran carbonitrile, has been explored using ultrasound-assisted synthesis. These derivatives, such as 4-(2-chloro-6-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
Synthesis Under Microwave Irradiation
A series of carbonitriles, including tetrahydro-2H-pyran variants, were synthesized by reacting benzylidenemalononitrile derivatives with 1,3-cyclohexanedione under microwave irradiation. This solvent-free method indicates the versatility of tetrahydro-2H-pyran carbonitriles in synthetic chemistry (Tu et al., 2002).
Molecular and Crystal Structure Analysis
Studies on the molecular and crystal structure of tetrahydro-2H-pyran carbonitriles reveal insights into their symmetry and conformational properties. Single crystals of these compounds, including 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, have been examined through X-ray diffraction analysis (Jansone et al., 2007).
Synthesis and Antimicrobial Activity
The synthesis of 4H-pyran derivatives, such as (E)-2-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and their spectral analysis using techniques like NMR and FT-IR demonstrate the potential of tetrahydro-2H-pyran carbonitriles in biological applications. Their antibacterial and antifungal activities have also been explored (Bishnoi et al., 2019).
Fluorescence Studies
Tetrahydro-2H-pyran carbonitriles have been studied for their fluorescence properties. Substituent-dependent fluorescence in thieno[3,2-c]pyrans, synthesized from 4-methylthio-2H-pyrane-2-one-3-carbonitriles, demonstrates their potential in optical and material science applications (Sahu et al., 2014).
Eigenschaften
IUPAC Name |
4-(2-fluoroethyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c9-4-1-8(7-10)2-5-11-6-3-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTZOPAISSUDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCF)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)

acetate](/img/structure/B1393626.png)


![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)
![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)

